(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is a chiral compound that features an indole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol.
Oxalate Formation: The ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the stability of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms.
Substituted Derivatives: Products formed by the replacement of hydrogen atoms with other functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Protein Interaction: Interacts with proteins, affecting their function.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacological Studies: Used in studies to understand its pharmacokinetics and pharmacodynamics.
Industry:
Chemical Manufacturing: Used in the production of various chemicals.
Material Science:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties compared to other indole derivatives.
This comprehensive overview highlights the significance of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMDBEAUGRIWDE-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.